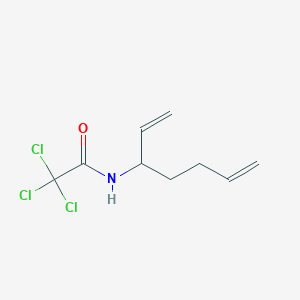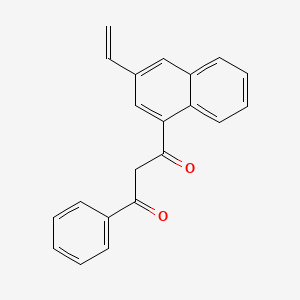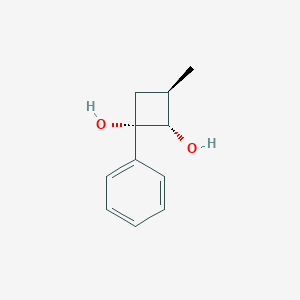
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol is an organic compound characterized by its cyclobutane ring structure with a phenyl group and two hydroxyl groups attached. This compound is notable for its stereochemistry, which is defined by the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane precursor with a phenyl group and subsequent hydroxylation to introduce the diol functionality. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanones, while reduction can produce cyclobutanols.
Applications De Recherche Scientifique
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can also participate in π-π interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol: This compound is unique due to its specific stereochemistry and functional groups.
(1R,2R,3S)-3-methyl-1-phenylcyclobutane-1,2-diol: A stereoisomer with different spatial arrangement of atoms.
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-dione: A similar compound with ketone groups instead of hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and other specialized applications.
Propriétés
Numéro CAS |
844840-75-1 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol |
InChI |
InChI=1S/C11H14O2/c1-8-7-11(13,10(8)12)9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3/t8-,10+,11+/m1/s1 |
Clé InChI |
VURYVRMUUFYKIE-MIMYLULJSA-N |
SMILES isomérique |
C[C@@H]1C[C@@]([C@H]1O)(C2=CC=CC=C2)O |
SMILES canonique |
CC1CC(C1O)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)



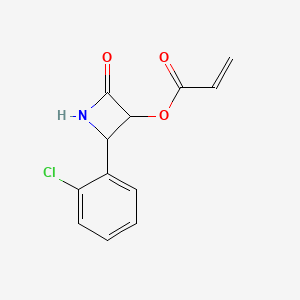

![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)
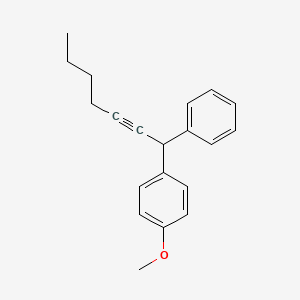
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
